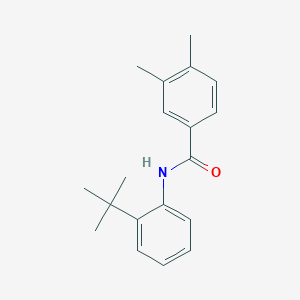![molecular formula C22H19FN2O4S B296720 Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296720.png)
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known by several names, including TAK-659 and SHP2 inhibitor, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses in biochemical and physiological research.
Wirkmechanismus
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate works by inhibiting the activity of SHP2, a protein tyrosine phosphatase that is involved in cell signaling pathways. By inhibiting SHP2, this compound can disrupt cell signaling pathways and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate can have a range of biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and modulating immune responses. These effects make this compound a promising candidate for further research in a variety of areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is its specificity as a SHP2 inhibitor, which makes it a valuable tool for studying cell signaling pathways. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate. One area of focus is optimizing its synthesis method to improve yield and purity. Other areas of research include exploring its potential as a cancer treatment and its effects on immune responses and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas.
Synthesemethoden
The synthesis of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves several steps, including the reaction of 3-fluorobenzyl mercaptan with 5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylic acid, followed by esterification with methyl iodide. This synthesis method has been optimized through several studies, resulting in a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of study has been its potential as a SHP2 inhibitor, which could have implications for the treatment of cancer and other diseases. Other areas of research have focused on its potential as a kinase inhibitor and its effects on cell signaling pathways.
Eigenschaften
Molekularformel |
C22H19FN2O4S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
methyl 5-cyano-6-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4S/c1-28-16-8-6-14(7-9-16)18-17(11-24)21(25-20(26)19(18)22(27)29-2)30-12-13-4-3-5-15(23)10-13/h3-10,18-19H,12H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
YIKDONVKZLTBFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)
![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)



![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)


